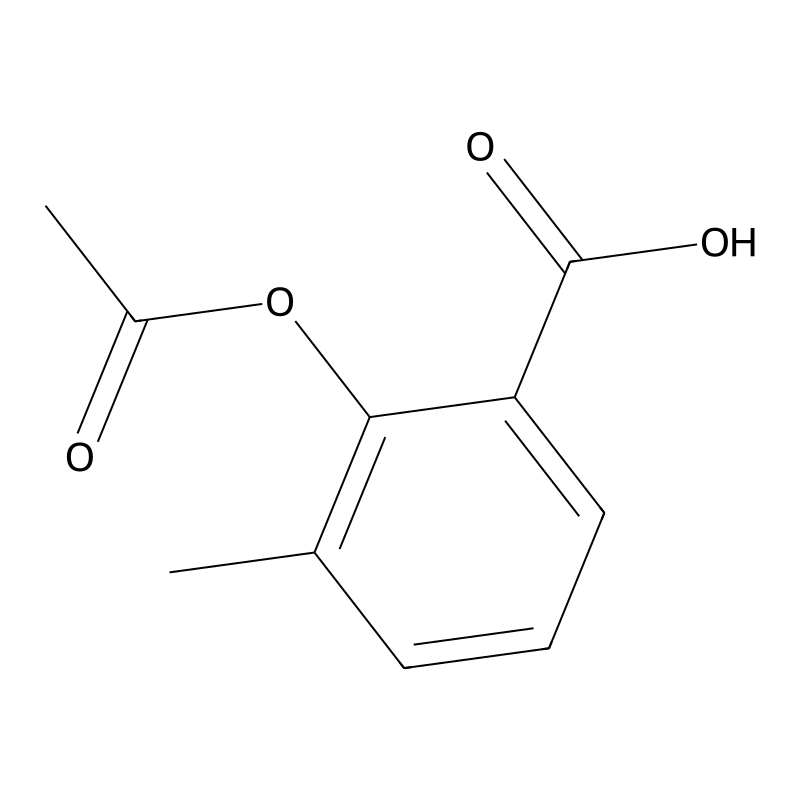

2-(Acetyloxy)-3-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

2-(Acetyloxy)-3-methylbenzoic acid, also known as cresopyrine, is a derivative of benzoic acid. It belongs to the chemical class of carboxylic esters and is structurally related to salicylates [].

Research Areas

While there is limited information readily available on the specific research applications of 2-(Acetyloxy)-3-methylbenzoic acid, some potential areas of investigation can be based on its chemical structure and relation to known compounds.

- Antimicrobial Activity: Salicylic acid, a close structural relative of cresopyrine, possesses antimicrobial properties. Research could explore whether cresopyrine exhibits similar activity against bacteria or fungi.

- Anti-inflammatory Effects: Salicylates are known for their anti-inflammatory properties. Studies could investigate if cresopyrine has similar effects and explore its potential as an anti-inflammatory agent.

- Fungicidal Properties: Some benzoic acid derivatives demonstrate antifungal activity. Research could explore the potential fungicidal properties of cresopyrine.

2-(Acetyloxy)-3-methylbenzoic acid, also known by various synonyms such as 2-acetoxy-3-methylbenzoic acid and cresopirine, is a chemical compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.19 g/mol. It is characterized by an acetyloxy group at the second position and a methyl group at the third position of the benzoic acid structure. The compound is recognized for its potential applications in medicinal chemistry and biochemistry, particularly in drug design and development .

The chemical behavior of 2-(acetyloxy)-3-methylbenzoic acid can be summarized through several key reactions:

- Esterification: The carboxylic acid group can react with alcohols to form esters, which is a common reaction in organic synthesis.

- Hydrolysis: Under acidic or basic conditions, the acetyloxy group can be hydrolyzed to yield 3-methylbenzoic acid and acetic acid.

- Reduction: The compound can undergo reduction reactions, potentially converting the carboxylic acid group into a primary alcohol.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the formation of various derivatives and analogs .

Research indicates that 2-(acetyloxy)-3-methylbenzoic acid exhibits notable biological activities. It has been studied for its potential as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4, an enzyme involved in steroid metabolism. This inhibition could have implications for therapeutic strategies in conditions related to steroid hormones . Additionally, its structural similarities to other bioactive compounds suggest potential anti-inflammatory and analgesic properties, although further studies are necessary to substantiate these claims.

Several methods exist for synthesizing 2-(acetyloxy)-3-methylbenzoic acid:

- Acetylation of 3-Methylbenzoic Acid: Reacting 3-methylbenzoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst can yield the desired compound.

- Friedel-Crafts Acylation: Using acetic anhydride in a Friedel-Crafts reaction with o-xylene can also produce 2-(acetyloxy)-3-methylbenzoic acid.

- Direct Hydrolysis: Starting from its ester form and subjecting it to hydrolysis provides an alternative route to obtain the acid .

2-(Acetyloxy)-3-methylbenzoic acid finds applications primarily in research settings:

- Drug Development: Its structural characteristics make it a candidate for further modifications aimed at enhancing biological activity.

- Biochemical Assays: Utilized in high-throughput screening assays to identify inhibitors of specific enzymes, particularly those involved in steroid metabolism .

- Chemical Research: Serves as a reference compound in studies exploring the properties of related benzoic acids.

Studies involving 2-(acetyloxy)-3-methylbenzoic acid have focused on its interactions with various biological targets. Notably, its role as an inhibitor of hydroxysteroid (17-beta) dehydrogenase 4 has been examined, suggesting that this compound can modulate steroid hormone levels by affecting enzyme activity. Further interaction studies could elucidate its mechanisms of action and potential therapeutic benefits .

Several compounds share structural similarities with 2-(acetyloxy)-3-methylbenzoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetylsalicylic Acid | C₉H₈O₄ | Known as aspirin; has anti-inflammatory properties |

| 3-Methylbenzoic Acid | C₉H₈O₂ | Lacks acetoxy group; simpler structure |

| Salicylic Acid | C₇H₆O₃ | Contains hydroxyl group; used in acne treatments |

| 2-Hydroxy-3-methylbenzoic Acid | C₉H₈O₃ | Hydroxyl substitution; potential anti-inflammatory effects |

The uniqueness of 2-(acetyloxy)-3-methylbenzoic acid lies in its specific combination of acetoxy and methyl groups on the benzoic framework, which may contribute to distinct biological activities compared to its analogs .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant